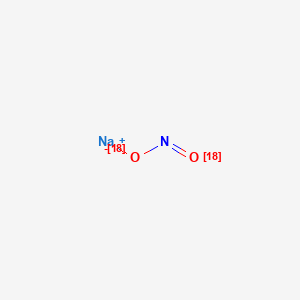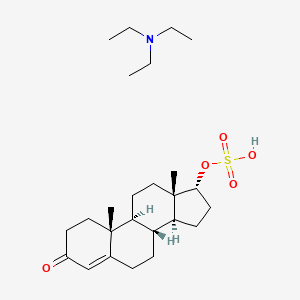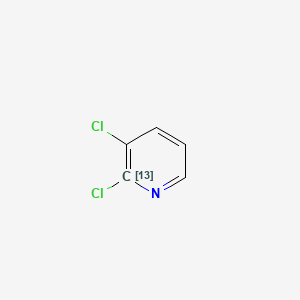![molecular formula C8H5NO B584839 2,6-Methanopyrano[3,2-b]pyrrole(9CI) CAS No. 143622-29-1](/img/new.no-structure.jpg)
2,6-Methanopyrano[3,2-b]pyrrole(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Methanopyrano[3,2-b]pyrrole(9CI) is a heterocyclic compound with the molecular formula C8H5NO and a molecular weight of 131.13 g/mol . This compound features a fused ring system consisting of a pyrrole ring and a methanopyrano ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable methanopyrano precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Methanopyrano[3,2-b]pyrrole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or methanopyrano rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing original ones.
科学研究应用
2,6-Methanopyrano[3,2-b]pyrrole(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2,5-Dimethylpyrrole: A pyrrole derivative with two methyl groups at positions 2 and 5.
3,4-Dihydro-2H-pyran: A methanopyrano compound with a different ring structure.
Indole: A heterocyclic compound with a fused benzene and pyrrole ring system.
Uniqueness
2,6-Methanopyrano[3,2-b]pyrrole(9CI) is unique due to its fused ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds
属性
CAS 编号 |
143622-29-1 |
|---|---|
分子式 |
C8H5NO |
分子量 |
131.13 g/mol |
IUPAC 名称 |
4-oxa-9-azatricyclo[4.3.1.03,8]deca-1(9),2,5,7-tetraene |
InChI |
InChI=1S/C8H5NO/c1-5-2-7-8(10-4-5)3-6(1)9-7/h2-4H,1H2 |
InChI 键 |
HPHIDANYNGKHKX-UHFFFAOYSA-N |
SMILES |
C1C2=COC3=CC1=NC3=C2 |
规范 SMILES |
C1C2=COC3=CC1=NC3=C2 |
同义词 |
2,6-Methanopyrano[3,2-b]pyrrole(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
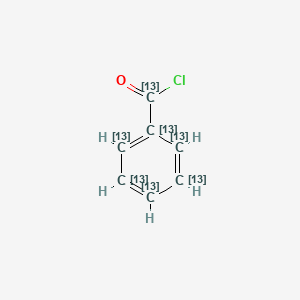
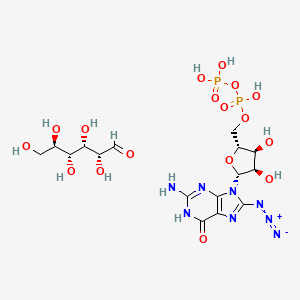
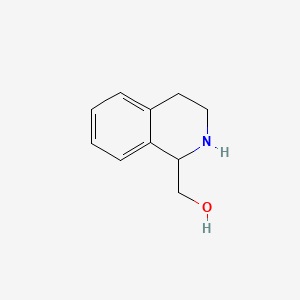
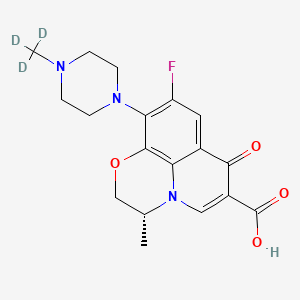
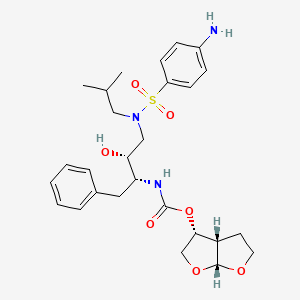
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)

